EGFR/HER2 Dual Inhibition: 6-Chloroquinazoline Derivative Outperforms 4-Anilinoquinazoline Analogs
A 6-chloroquinazoline-based derivative (Compound 5c) demonstrated dual EGFR/HER2 inhibitory activity with IC50 values of 2.6 nM and 4.3 nM, respectively [1]. In contrast, the clinically approved 4-anilinoquinazoline Lapatinib (a 6-heteroaryl substituted analog) exhibits significantly higher IC50 values of approximately 10.8 nM for EGFR and 9.2 nM for HER2 under comparable assay conditions [2]. This represents a 4.1-fold improvement in EGFR potency and a 2.1-fold improvement in HER2 potency for the 6-chloro scaffold compared to the 4-anilinoquinazoline framework. The cytotoxic activity was validated on the MCF7 breast cancer cell line [1].
| Evidence Dimension | Enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 6-Chloroquinazoline derivative (Compound 5c): EGFR IC50 = 2.6 nM; HER2 IC50 = 4.3 nM |
| Comparator Or Baseline | 4-Anilinoquinazoline derivative (Lapatinib): EGFR IC50 ≈ 10.8 nM; HER2 IC50 ≈ 9.2 nM |
| Quantified Difference | EGFR: 4.1-fold more potent (2.6 vs 10.8 nM); HER2: 2.1-fold more potent (4.3 vs 9.2 nM) |
| Conditions | In vitro kinase inhibition assay; MCF7 cell line cytotoxicity |
Why This Matters
This potency differential is critical for medicinal chemists selecting starting scaffolds for next-generation EGFR/HER2 inhibitors, as it may translate to lower effective doses and improved therapeutic windows.
- [1] Ding, H.-g.; Cai, Z.-q.; Hou, L.; Hu, Z.-q.; Jin, Z.-s.; Xu, D.; Cao, H.; Meng, M.-m.; Xie, Y.-H.; Zheng, D.-q. Synthesis and Evaluation of Some Novel 6-Substituted Quinazoline Derivatives as Antitumor Agents. J. Chem. Soc. Pak. 2019, 41 (1), 128-135. View Source
- [2] Rusnak, D. W.; Lackey, K.; Affleck, K.; Wood, E. R.; Alligood, K. J.; Rhodes, N.; Keith, B. R.; Murray, D. M.; Knight, W. B.; Mullin, R. J.; Gilmer, T. M. The Effects of the Novel, Reversible Epidermal Growth Factor Receptor/ErbB-2 Tyrosine Kinase Inhibitor, GW2016, on the Growth of Human Normal and Tumor-derived Cell Lines in Vitro and in Vivo. Mol. Cancer Ther. 2001, 1 (2), 85–94. View Source
